4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Overview
Description
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted benzamide linked to a cyclohexyl-thiadiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form 5-cyclohexyl-1,3,4-thiadiazole.
Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Chlorination: The nitrated benzamide is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
Coupling Reaction: Finally, the 5-cyclohexyl-1,3,4-thiadiazole is coupled with the 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the benzamide ring can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to introduce additional functional groups or to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate or hydrogen peroxide under controlled conditions.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-aminobenzamide.
Oxidation: Formation of oxidized thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and thiadiazole ring are likely to play crucial roles in its biological activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide
- 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-aminobenzamide
Uniqueness
Compared to similar compounds, 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to the presence of both the nitro and chloro groups, which can significantly influence its reactivity and biological activity. These functional groups provide additional sites for chemical modification, allowing for the development of derivatives with enhanced properties.
Properties
IUPAC Name |
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3S/c16-10-6-7-11(12(8-10)20(22)23)13(21)17-15-19-18-14(24-15)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDPWWRRIGSHSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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